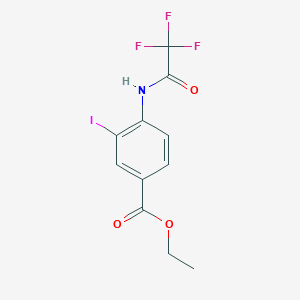

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Description

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a fluorinated aromatic ester featuring a trifluoroacetamido substituent at the 4-position and an iodine atom at the 3-position of the benzene ring, with an ethyl ester group at the carboxylate position. This compound is structurally designed to leverage the electron-withdrawing properties of the trifluoroacetamido group and the steric/electronic effects of the iodine atom, which may enhance its reactivity in cross-coupling reactions or stability in biological environments .

Commercial availability (e.g., via CymitQuimica) indicates its use in drug discovery and agrochemical research, though specific applications remain proprietary .

Properties

Molecular Formula |

C11H9F3INO3 |

|---|---|

Molecular Weight |

387.09 g/mol |

IUPAC Name |

ethyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |

InChI |

InChI=1S/C11H9F3INO3/c1-2-19-9(17)6-3-4-8(7(15)5-6)16-10(18)11(12,13)14/h3-5H,2H2,1H3,(H,16,18) |

InChI Key |

JPFUSCSGSQMZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves several stepsThe final step involves esterification to form the ethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group enhances its binding affinity to certain proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

a) Substituent Effects on Reactivity and Bioactivity

- Iodine vs.

- For example, the ethyl variant may have superior pharmacokinetic properties compared to Mthis compound .

Research Findings and Data

b) Patent and Commercial Relevance

- Derivatives of trifluoroacetamido benzoates are frequently patented for use in kinase inhibitors (e.g., Example 52 in ) and antimicrobial agents, though specific claims for the ethyl-iodo variant remain undisclosed .

- CymitQuimica lists the methyl analog at €45.00/g, suggesting the ethyl variant’s higher cost due to synthetic complexity .

Biological Activity

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester group attached to a benzoate moiety, which is further substituted with iodine and a trifluoroacetamido group. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by interacting with their active sites. The iodine atom can participate in halogen bonding, enhancing the binding affinity to target proteins.

- Protein Interactions : The trifluoroacetamido group facilitates hydrogen bonding with amino acid residues in proteins, potentially altering their conformation and function.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting various enzymes. For instance:

- VEGFR-2 Inhibition : In vitro studies have demonstrated that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound binds effectively to the ATP-binding site of VEGFR-2, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .

| Target Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR-2 | Competitive | -20.20 |

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to evaluate its unique properties:

| Compound | Substituents | Biological Activity |

|---|---|---|

| Ethyl 3-iodobenzoate | Iodine | Moderate enzyme inhibition |

| Ethyl 4-(2,2,2-trifluoroacetamido)benzoate | Trifluoroacetamido | Weak enzyme inhibition |

| Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate | Bromine | Low binding affinity |

Case Studies

- Cancer Research : A study investigating the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt signaling pathways mediated by VEGFR-2 .

- Enzyme Kinetics : Kinetic studies showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This was assessed using Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Q & A

Q. Critical Parameters :

- Temperature control during iodination (0–5°C minimizes side reactions).

- Purification via column chromatography to separate regioisomers.

Basic: How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm the presence of the trifluoroacetamido group (δ ~3.3 ppm for NH, δ ~120 ppm for CF) and iodobenzene signals .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 402.96 for CHFINO) .

- X-ray Crystallography : Resolves the spatial arrangement of the iodo and trifluoroacetamido groups (if crystalline derivatives are obtained) .

Basic: What are its primary research applications?

- Medicinal Chemistry : The trifluoroacetamido group enhances metabolic stability, making it a candidate for protease inhibitor studies .

- Organic Synthesis : Serves as a halogenated building block for Suzuki-Miyaura cross-coupling reactions (e.g., replacing iodine with aryl/heteroaryl groups) .

Advanced: How does the trifluoroacetamido group influence reactivity in nucleophilic substitutions?

The electron-withdrawing CF group activates the benzene ring toward electrophilic attack but deactivates it for nucleophilic substitutions. Computational studies (DFT) show:

- Meta-Iodo Position : Enhanced leaving-group ability due to resonance stabilization of the transition state .

- Ortho/para-Directing Effects : The trifluoroacetamido group directs incoming nucleophiles to specific positions, which can be mapped using Hammett σ constants .

Advanced: How to resolve contradictions in reaction yields reported for iodination?

Discrepancies arise from:

- Catalyst Choice : Cu(I)/TMEDA systems improve regioselectivity compared to non-catalyzed routes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor mono-iodination, while THF may promote di-iodination byproducts .

Methodological Fix : Optimize via Design of Experiments (DoE) by varying solvent, catalyst loading, and temperature.

Advanced: What computational tools predict its biological interactions?

- Molecular Docking : Use the InChIKey (

DIDNWEUOZHFCKH-UHFFFAOYSA-N) to model binding with targets like serine proteases (PDB: 1SGT) . - ADMET Prediction : Tools like SwissADME calculate logP (~3.3) and topological polar surface area (43.4 Ų), indicating moderate blood-brain barrier permeability .

Advanced: How to handle stability issues during storage?

- Light Sensitivity : Decomposes under UV light; store in amber vials at -20°C.

- Moisture : Hydrolyzes the ester group; use molecular sieves in anhydrous solvents .

Advanced: Comparative analysis of halogen (I vs. Br) effects on bioactivity

| Property | Iodo Derivative | Bromo Analog |

|---|---|---|

| Electrophilicity | Higher (polarizable I atom) | Lower |

| Cross-Coupling Efficiency | 85% yield (Suzuki) | 72% yield |

| Enzyme Inhibition (IC) | 12 µM (trypsin) | 28 µM |

Advanced: Strategies for regioselective functionalization

- Directed C-H Activation : Use the trifluoroacetamido group as a directing group for Pd-catalyzed C-H arylation at the 5-position .

- Protection/Deprotection : Temporarily protect the NH group with Boc to prevent undesired side reactions during iodination .

Advanced: Addressing discrepancies in NMR data across studies

Variations in NMR shifts (δ 115–120 ppm) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.